molecular formula C8H13ClN2O2 B2795250 Methyl 4-cyanopiperidine-4-carboxylate hydrochloride CAS No. 1205749-65-0

Methyl 4-cyanopiperidine-4-carboxylate hydrochloride

Cat. No.: B2795250
CAS No.: 1205749-65-0
M. Wt: 204.65
InChI Key: AANCMLHBNLKLJC-UHFFFAOYSA-N
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Description

Methyl 4-cyanopiperidine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . It is a derivative of piperidine, featuring a cyano group and a carboxylate ester group, and is commonly used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine and methyl cyanoacetate are commonly used as starting materials.

  • Reaction Conditions: The synthesis typically involves a nucleophilic substitution reaction where piperidine reacts with methyl cyanoacetate in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and corresponding derivatives.

  • Substitution Products: Amides, esters, and other functional group derivatives.

Scientific Research Applications

Chemistry: Methyl 4-cyanopiperidine-4-carboxylate hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly in the fields of neurology and cardiology. Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-cyanopiperidine-4-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

  • Piperidine derivatives: Piperidine itself and other substituted piperidines.

  • Cyano compounds: Other cyano-containing compounds such as cyanoacetic acid and its derivatives.

  • Carboxylate esters: Various esters of carboxylic acids.

Uniqueness: Methyl 4-cyanopiperidine-4-carboxylate hydrochloride is unique due to its combination of cyano and carboxylate groups on the piperidine ring, which allows for diverse chemical reactivity and applications.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of numerous compounds highlights its importance in the field of chemistry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

methyl 4-cyanopiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-12-7(11)8(6-9)2-4-10-5-3-8;/h10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANCMLHBNLKLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205749-65-0
Record name methyl 4-cyanopiperidine-4-carboxylate hydrochloride
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